molecular formula C24H21ClN2O4 B3537927 N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide

Cat. No. B3537927
M. Wt: 436.9 g/mol
InChI Key: XXAYYJLUQHUYNJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide, also known as CAA, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. CAA is a synthetic compound that belongs to the class of benzamide derivatives and has a molecular weight of 447.94 g/mol.

Mechanism of Action

The mechanism of action of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide is not fully understood. However, it is believed to act by binding to specific receptors in the body, leading to the modulation of various signaling pathways. N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune responses. N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide exhibits anti-inflammatory and anti-cancer activities by inhibiting the production of inflammatory mediators and inducing apoptosis in cancer cells. N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has also been shown to exhibit anti-microbial activity against various strains of bacteria and fungi. In vivo studies have shown that N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide exhibits analgesic and anti-inflammatory activities in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-defined chemical structure. However, N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide. One direction is the development of new N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential use of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide in the treatment of various diseases such as cancer, inflammation, and infections. Furthermore, the use of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide as a molecular scaffold for the development of new drugs and the fabrication of organic electronic devices is an area of active research.

Scientific Research Applications

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a drug delivery system due to its ability to bind to specific receptors. In drug discovery, N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has been used as a molecular scaffold for the development of new drugs. In material science, N-(4-{[3-(4-chlorophenyl)acryloyl]amino}-2,5-dimethoxyphenyl)benzamide has been studied for its potential use in the fabrication of organic electronic devices.

properties

IUPAC Name

N-[4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c1-30-21-15-20(27-24(29)17-6-4-3-5-7-17)22(31-2)14-19(21)26-23(28)13-10-16-8-11-18(25)12-9-16/h3-15H,1-2H3,(H,26,28)(H,27,29)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAYYJLUQHUYNJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C=CC2=CC=C(C=C2)Cl)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-2,5-dimethoxyphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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